5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride chemical properties
5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride chemical properties
Advanced Application Guide: 5-Fluoro-2-(pyrrolidin-1-yl)aniline Hydrochloride in Targeted Drug Discovery
Executive Overview
In the landscape of modern medicinal chemistry, the strategic design of building blocks dictates the success of late-stage lead optimization. 5-Fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride is a highly privileged, bifunctional scaffold. By integrating a primary amine for cross-coupling, an ortho-pyrrolidine ring for hydrophobic pocket occupation, and a meta-fluorine atom for electronic modulation, this compound serves as a cornerstone in the synthesis of advanced kinase inhibitors and CNS-active therapeutics[1],[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the causality behind its structural behavior and providing self-validating protocols for its implementation.
Physicochemical Profiling & Structural Dynamics
The utility of this building block lies in its precise stereoelectronic profile. The incorporation of fluorine at the meta-position of the aniline scaffold is a critical design principle that enhances both pharmacokinetic profiles and target binding affinity[3].
Quantitative Data Summary
To facilitate rapid assessment for drug design, the core physicochemical properties are summarized below[4],[5]:
| Property | Value | Pharmacological Relevance |
| Chemical Name | 5-Fluoro-2-(pyrrolidin-1-yl)aniline HCl | Standardized IUPAC nomenclature. |
| CAS Registry Number | 1431966-86-7 (HCl) / 1185302-56-0 (di-HCl) | Essential for vendor sourcing and IP tracking. |
| Molecular Formula | C10H14ClFN2 | Defines the atomic composition. |
| Molecular Weight | 216.68 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area | 29.3 Ų | Excellent for CNS penetration (optimal TPSA < 90 Ų). |
| H-Bond Donors / Acceptors | 2 / 2 | Ideal for forming hinge-binding interactions in kinases. |
The Causality of Structural Modifications
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The Fluorine Effect (-I): The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent aniline amine, which reduces the overall basicity of the final drug candidate. Lower basicity correlates directly with reduced hERG channel liability and improved passive membrane permeability. Furthermore, fluorine engages in orthogonal through-space electrostatic interactions (F···C=O) with enzyme active sites[3].
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The Pyrrolidine Conformational Lock: The bulky pyrrolidine ring at the ortho position creates a deliberate steric clash with the primary amine. This forces the pyrrolidine to adopt an out-of-plane conformation relative to the phenyl ring. When integrated into a kinase inhibitor, this 3D projection allows the pyrrolidine to perfectly occupy adjacent allosteric or hydrophobic pockets (such as the DFG-out pocket), increasing target selectivity by up to 100-fold compared to planar analogs[3].
De Novo Synthesis & Mechanistic Rationale
To ensure high purity and regioselectivity, the synthesis of this building block relies on the differential reactivity of the fluorines in 2,5-difluoronitrobenzene.
Synthesis of 5-fluoro-2-(pyrrolidin-1-yl)aniline HCl via regioselective SNAr and reduction.
Mechanistic Causality in Synthesis
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Regioselective SNAr: Pyrrolidine exclusively attacks the 2-position of 2,5-difluoronitrobenzene. Why? The strong electron-withdrawing nitro group activates the ortho-fluorine by stabilizing the intermediate Meisenheimer complex. The meta-fluorine (position 5) lacks this resonance stabilization and remains intact.
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Salt Formation for Stability: Free electron-rich anilines are highly susceptible to air oxidation, rapidly degrading into dark oligomeric impurities. Why use the HCl salt? Treating the free base with HCl protonates the amine, drastically lowering the HOMO (Highest Occupied Molecular Orbital) energy of the molecule. This deactivates the ring toward oxidative degradation, rendering it bench-stable for years[4].
Experimental Methodologies: A Self-Validating System
The following protocols are designed with built-in validation steps to ensure reproducibility in high-throughput medicinal chemistry labs.
Protocol A: Regioselective Synthesis of the Building Block
Objective: Synthesize 5-fluoro-2-(pyrrolidin-1-yl)nitrobenzene with >98% regiochemical purity.
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Reaction Setup: Dissolve 2,5-difluoronitrobenzene (1.0 eq) in anhydrous DMF (0.5 M). Causality: DMF is a polar aprotic solvent that poorly solvates the pyrrolidine nucleophile, thereby maximizing its effective nucleophilicity.
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Base Addition: Add anhydrous K2CO3 (2.0 eq). Causality: K2CO3 is a mild inorganic base that scavenges the HF byproduct, preventing the protonation and subsequent deactivation of the pyrrolidine reagent.
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Nucleophile Addition: Add pyrrolidine (1.1 eq) dropwise at 0°C, then warm to room temperature for 4 hours.
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Validation (TLC/LC-MS): Quench a 10 µL aliquot in water/EtOAc. LC-MS must show a single major peak at m/z 211.1 [M+H]+ . The absence of m/z 262 (bis-substitution) validates the regioselectivity.
Protocol B: Late-Stage Buchwald-Hartwig Cross-Coupling
Objective: Couple the aniline building block to a heteroaryl chloride (e.g., a pyrimidine core) to form a kinase inhibitor scaffold.
Logical workflow for Buchwald-Hartwig cross-coupling in kinase inhibitor scaffold design.
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Preparation: In an oven-dried Schlenk tube, combine 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride (1.0 eq), the heteroaryl chloride (1.0 eq), and Cs2CO3 (3.0 eq). Causality: 3.0 equivalents of base are required—one to liberate the aniline free base from its HCl salt, and two to drive the catalytic cycle.
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Catalyst Loading: Add Pd2(dba)3 (5 mol%) and XPhos (10 mol%). Causality: The ortho-pyrrolidine group creates significant steric hindrance. Standard ligands (like BINAP) fail due to slow reductive elimination. XPhos is a bulky, electron-rich biaryl phosphine that accelerates both the oxidative addition and the sterically demanding reductive elimination steps.
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Solvent & Heating: Suspend in degassed 1,4-dioxane (0.2 M) and heat at 100°C for 12 hours under N2 .
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Validation: Filter through Celite to remove palladium black. The crude NMR should show the disappearance of the primary amine protons (~4.5 ppm) and the appearance of a downfield secondary amine proton (~8.5-9.5 ppm), confirming successful C-N bond formation.
References
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PubChem . "5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 - PubChem". National Center for Biotechnology Information. Available at:[Link]
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MolPort . "5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride | 1431966-86-7". MolPort Chemical Database. Available at:[Link]
- Google Patents. "WO2014045156A1 - Novel bicyclic pyridinones". World Intellectual Property Organization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2014045156A1 - Novel bicyclic pyridinones - Google Patents [patents.google.com]
- 3. evitachem.com [evitachem.com]
- 4. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride | 1431966-86-7 | Buy Now [molport.com]
